molecular formula C10H13N3 B1466252 (1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1266789-92-7

(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No. B1466252
CAS RN: 1266789-92-7
M. Wt: 175.23 g/mol
InChI Key: YDJCGJKQPGOUAV-UHFFFAOYSA-N
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Description

“(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine” is a chemical compound with the molecular formula C6H13Cl2N3 . It is also known as 1-(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Imidazole derivatives have been extensively studied for their antibacterial properties. They are known to be effective against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria . The compound could potentially be synthesized and evaluated for its efficacy in inhibiting bacterial growth in culture mediums, contributing to the development of new antibacterial agents.

Antitubercular Activity

Research has shown that certain imidazole derivatives can be synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis . This compound could be explored for its potential use in treating tuberculosis, especially given the increasing resistance to current medications.

Antiviral Applications

The imidazole ring is a core structure in many antiviral agents. Derivatives of imidazole have been used in the synthesis of compounds with antiviral activities . This particular compound could be researched for its effectiveness against various viral infections, contributing to the field of antiviral drug development.

Anti-inflammatory and Analgesic Effects

Imidazole derivatives are known to exhibit anti-inflammatory and analgesic effects. This makes them valuable in the development of treatments for conditions characterized by inflammation and pain . The compound could be assessed for its potential to reduce inflammation and alleviate pain in clinical settings.

Antidiabetic Potential

Some imidazole derivatives have been identified to possess antidiabetic properties. They can play a role in regulating blood sugar levels and could be used in the management of diabetes . The compound’s efficacy as an antidiabetic agent could be an area of significant research interest.

Antioxidant Properties

Imidazole derivatives can also act as antioxidants, protecting cells from oxidative stress and damage . This compound could be explored for its antioxidant capacity, which may have implications in preventing or treating diseases associated with oxidative stress.

Development of Chemotherapeutic Agents

Given the broad range of biological activities exhibited by imidazole derivatives, they are important synthons in the development of chemotherapeutic agents . The compound could be a key intermediate in synthesizing new drugs with high chemotherapeutic values, addressing public health problems related to antimicrobial resistance (AMR).

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse and depends on their specific chemical structure and the biological target. They have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific mechanism of action for “(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine” is not explicitly mentioned in the retrieved papers.

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Future research could focus on the synthesis of new imidazole derivatives and the investigation of their potential therapeutic applications .

properties

IUPAC Name

(1-ethylbenzimidazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-13-7-12-9-5-8(6-11)3-4-10(9)13/h3-5,7H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJCGJKQPGOUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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